Fmoc-N-Me-Leu-OH
Description
Significance of N-methylation in Peptide Chemistry and Biology
N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a subtle yet powerful modification that significantly impacts the chemical and biological properties of peptides. nih.gov This seemingly simple structural change can lead to profound alterations in a peptide's conformation, metabolic stability, and receptor-binding affinity. nih.govresearchgate.net
One of the most significant advantages of N-methylation is the enhancement of a peptide's resistance to enzymatic degradation. researchgate.net The presence of the methyl group on the amide nitrogen hinders the action of proteases, enzymes that would otherwise break down the peptide chain. This increased proteolytic stability translates to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. researchgate.net
Furthermore, N-methylation can modulate the three-dimensional structure of a peptide. By removing the hydrogen bond donor capability of the amide nitrogen, N-methylation restricts the conformational flexibility of the peptide backbone. researchgate.netmdpi.com This can lock the peptide into a specific bioactive conformation, potentially leading to increased potency and selectivity for its target receptor. nih.gov The introduction of a methyl group can also increase a peptide's lipophilicity, which can improve its ability to cross cell membranes. acs.org
The collective impact of these properties—enhanced stability, conformational rigidity, and improved membrane permeability—makes N-methylated peptides highly attractive candidates for drug development. google.com
Historical Context of N-methyl Amino Acid Incorporation into Peptides
The study and use of N-methylated amino acids are not new concepts in peptide chemistry. Nature itself has long utilized this modification in a variety of biologically active peptides, often produced by non-ribosomal peptide synthesis. acs.org These natural products, which include antibiotics and other potent molecules, demonstrated the potential benefits of N-methylation. nih.gov
Initially, the chemical synthesis of peptides containing N-methylated amino acids was a challenging endeavor. nih.gov Traditional peptide synthesis methods were often inefficient for incorporating these modified building blocks due to the steric hindrance caused by the methyl group on the secondary amine. acs.org This steric bulk makes the formation of the peptide bond more difficult compared to the coupling of standard amino acids. acs.org
Over the years, significant advancements in synthetic methodologies have been made to overcome these challenges. nih.gov The development of more powerful coupling reagents and optimized reaction conditions has made the incorporation of N-methylated amino acids into peptides more routine. nih.gov Furthermore, methods for the direct N-methylation of amino acids and peptides on solid support have also been developed, providing alternative strategies for creating these valuable molecules. acs.orgacs.org These synthetic advancements have been crucial in unlocking the full potential of N-methylated peptides for various scientific and therapeutic applications. nih.gov
Role of Fmoc-N-Me-Leu-OH as a Building Block in Peptide Synthesis
This compound is a cornerstone building block for introducing N-methyl-leucine into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amino function, which is a standard in modern peptide synthesis. mdpi.com
The use of pre-formed this compound allows for the direct incorporation of this N-methylated residue into the growing peptide chain. This approach is generally preferred over on-resin methylation methods as it can offer better control and higher purity of the final peptide. This compound is particularly valuable in the synthesis of peptides where the N-methylation of a leucine (B10760876) residue is desired to enhance specific properties. chemimpex.com For instance, incorporating N-methyl-leucine can be a key strategy in designing peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com
The chemical properties of this compound make it a versatile tool for researchers. It is a white to off-white solid with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). chemimpex.com Its stability and high purity are essential for achieving efficient and reliable coupling reactions during the demanding process of synthesizing complex peptides. chemimpex.com
| Property | Value |
| Synonyms | Fmoc-N-Me-L-Leu-OH, N-α-Fmoc-N-α-methyl-L-leucine |
| CAS Number | 103478-62-2 |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.4 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110 - 118 °C |
| Purity (HPLC) | ≥ 98% |
| Storage | 0 - 8 °C |
Table 1: Physicochemical Properties of this compound. Data sourced from chemimpex.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426778 | |
| Record name | Fmoc-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103478-62-2 | |
| Record name | Fmoc-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for Fmoc N Me Leu Oh
Established Synthetic Routes for Fmoc-N-Me-α-Amino Acids
The synthesis of N-methylated α-amino acids, including Fmoc-N-Me-Leu-OH, has been approached through several established chemical routes, each with its own advantages and considerations regarding efficiency and environmental impact.
A prominent and highly regarded method for synthesizing Fmoc-N-methyl-α-amino acids, including this compound, involves the formation and subsequent reductive opening of intermediate 5-oxazolidinones researchgate.netacs.orgnih.govacs.org. This approach typically begins with an Fmoc-protected amino acid, which is then reacted with formaldehyde (B43269) (often in the form of paraformaldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) to form the oxazolidinone ring researchgate.netacs.orgmdpi.com. The subsequent step involves the reductive opening of this oxazolidinone ring, often facilitated by Lewis acid catalysis or reagents like triethylsilane in the presence of trifluoroacetic acid (TFA) acs.orgacs.org. This methodology is noted for its efficiency, environmental benignity, and its ability to proceed without racemization, making it suitable for producing enantiomerically pure this compound acs.orgnih.govacs.org.
Biron-Kessler Method: This method, often employed in solid-phase synthesis, involves protecting the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, rendering the NH acidic and susceptible to methylation using reagents like dimethyl sulfate (B86663) or methyl iodide. This approach has demonstrated high yields and purity nih.gov.
o-NBS Strategy: Building on earlier work, this strategy involves amine activation with an o-NBS group, followed by alkylation or Mitsunobu reaction, and then desulfonylation. It is noted for its efficiency, practicality, and compatibility with Fmoc-SPPS, allowing for synthesis in a single day acs.orgresearchgate.net. A key advantage is the racemization-free methyl ester cleavage using lithium iodide acs.org.
Benzhydryl Ester/Diazomethane Method: This solution-phase approach utilizes a benzhydryl group to protect the carboxyl function of N-nosyl-α-amino acids, followed by methylation using diazomethane. This method is characterized by simple preparation, stability to methylation, selective deprotection under mild conditions, high efficiency, and preservation of chiral integrity, often without the need for chromatographic purification of the methylated products researchgate.netnih.govnih.gov.
Continuous-Flow SPPS: More recent advancements include continuous-flow solid-phase peptide synthesis technologies, which enable the direct synthesis of N-methylated peptides. This approach is described as rapid, simplified, highly efficient, sustainable, and scalable, requiring fewer chemical steps and less solvent compared to traditional methods researchgate.net.
The drive towards greener chemical processes has influenced the development of synthetic routes for this compound. The oxazolidinone intermediate method is highlighted as being "environmentally more benign" compared to some other methods acs.orgnih.gov. Furthermore, continuous-flow synthesis approaches offer sustainability benefits by reducing solvent usage and minimizing reaction steps researchgate.net. Biotechnological methods, such as fermentation using methanol (B129727) as a feedstock, are also being explored for the production of N-methylated amino acids, presenting a potentially more sustainable alternative to traditional chemical synthesis nih.gov. However, the solubility of standard Fmoc-protected amino acids in greener solvents remains a challenge, driving research into novel protecting groups or formulations for aqueous-based SPPS csic.es.
Advanced Chemical Modifications and Protecting Group Strategies
The utility of this compound in complex syntheses relies on judicious selection of protecting groups and strategic derivatization for specific research applications.
The Fmoc group itself serves as a base-labile protecting group for the α-amino nitrogen, crucial for its compatibility with standard Fmoc-SPPS protocols organic-chemistry.org. In the synthesis and subsequent use of this compound, other protecting groups are often employed to manage reactive functionalities:
Carboxyl Protection: Temporary protection of the carboxyl group is essential during methylation. Strategies include the use of 2-chlorotrityl chloride (2-CTC) resin, benzhydryl esters, or phenacyl esters, which can be selectively removed under mild conditions without affecting other parts of the molecule nih.govresearchgate.netnih.gov.
Amine Protection (Pre-methylation): Prior to N-methylation, the α-amino group is often protected with groups like the o-nitrobenzenesulfonyl (o-NBS) group. This group acidifies the NH, facilitating methylation and can be removed later. Its compatibility with Fmoc-SPPS protecting groups has been demonstrated nih.govacs.org.
Side-Chain Protection: For amino acids with reactive side chains (though leucine (B10760876) itself does not have a complex side chain), standard Fmoc-SPPS protecting groups such as tert-butyl (tBu), trityl (Trt), or benzyloxycarbonyl (Cbz) are utilized. The chosen protecting groups must be stable under the methylation conditions and orthogonal to the Fmoc group organic-chemistry.orggoogle.comacs.org.
This compound is derivatized and incorporated into peptides for a variety of research purposes, leveraging the benefits conferred by N-methylation:
Peptide Synthesis: It is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, enabling the construction of peptides with N-methylated residues chemimpex.comchemimpex.comguidechem.com. This modification is vital for creating peptides with enhanced resistance to enzymatic degradation, thereby increasing their in vivo half-life and bioavailability acs.orgnih.govacs.org.
Drug Development: this compound is utilized in the design of peptide-based drugs and peptidomimetics. The N-methyl group can improve cell permeability, allowing peptides to cross biological membranes more effectively, and can modulate binding affinity and specificity to target receptors nih.govacs.org. Examples include its use in developing inhibitors for malaria parasite invasion glpbio.com and in creating novel drug candidates for oncology and immunology chemimpex.com.
Biotechnology and Protein Engineering: The compound finds application in producing biologically active peptides, therapeutic proteins, and in modifying proteins to study structure-function relationships chemimpex.comchemimpex.com.
Neuroscience Research: It is employed in studies involving neuropeptides to understand their roles in neurological functions and disorders chemimpex.com.
Bioconjugation: this compound can be used in bioconjugation techniques to attach peptides to various biomolecules, which is essential for developing targeted drug delivery systems chemimpex.com.
Analytical Chemistry: It is used in analytical methods to investigate peptide interactions and stability, providing crucial insights for research and industrial applications chemimpex.com.
The incorporation of this compound into peptide sequences allows researchers to fine-tune the physicochemical and biological properties of peptides, expanding their therapeutic potential and utility in diverse scientific disciplines.
Incorporation of Fmoc N Me Leu Oh into Peptide Chains
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Optimized Coupling Reagents and Conditions
BTC/Collidine
Bis(trichloromethyl)carbonate (BTC) has emerged as an effective reagent for coupling sterically hindered amino acids, including N-methylated derivatives. BTC converts Fmoc-amino acids into highly reactive and sterically unhindered acid chlorides in situ researchgate.net. When used in conjunction with a base like 2,4,6-collidine, BTC has demonstrated success in coupling Fmoc-N-Me-Leu-OH and other N-methylated amino acids researchgate.netnih.gov. Studies indicate that BTC-mediated couplings can achieve significant conversion rates for N-methyl amide bond formation, often outperforming other reagents in specific challenging scenarios acs.org. For instance, in DNA-encoded library (DEL) synthesis, BTC in a THF/water cosolvent system achieved over 70% conversion for N-methyl amide bond formation on a secondary amine acs.org. Comparative data suggests that BTC-mediated couplings in cosolvent systems generally provide higher conversions than micellar conditions, though exceptions exist for specific amino acids like N-methyl valine nih.gov.
Table 1: BTC-Mediated Coupling Efficiency with N-Methylated Amino Acids
| Fmoc-AA-OH | Solvent System / Condition | Coupling Reagent | Base | % Product | Reference |
| This compound | THF/Water (Cosolvent) | BTC | Collidine | 67 | nih.gov |
| Fmoc-N-Me-Val-OH | THF/Water (Cosolvent) | BTC | Collidine | 63 | nih.gov |
| Fmoc-N-Me-Val-OH | Micellar | BTC | Collidine | 74 | nih.gov |
| N-methyl amine | Water / Micellar | BTC | N/A | >70 | acs.org |
EEDQ/IIDQ Considerations
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and N-Isopropoxycarbonyl-2-isopropoxy-1,2-dihydroquinoline (IIDQ) are coupling reagents that have been employed in peptide synthesis. However, their application with N-methylated amino acids, particularly on secondary amines, is associated with significant limitations. Studies have shown that EEDQ and IIDQ are often unable to facilitate amide couplings with N-methyl amines in cosolvent systems nih.gov. Furthermore, when used with sterically hindered N-methyl amines, these reagents can lead to substantial capping of the amine, forming undesired ethyl or isobutyl carbamates as side products nih.govacs.org. The higher nucleophilicity of the secondary amine may predispose it to react with EEDQ or IIDQ, leading to these carbamate (B1207046) side products, which reduce the yield of the desired peptide bond acs.org.
Table 2: EEDQ/IIDQ Coupling with N-Methyl Amines: Side Product Formation
| Fmoc-Amino Acid | Coupling Reagent | % Product | % Carbamate Side Product | Reference |
| Fmoc-Gly-OH | EEDQ | 44 | 11 | semanticscholar.org |
| Fmoc-Ala-OH | EEDQ | 16 | 43 | semanticscholar.org |
| Fmoc-Leu-OH | EEDQ | 23 | 34 | semanticscholar.org |
| Fmoc-Gly-OH | IIDQ | 46 | 14 | semanticscholar.org |
| Fmoc-Ala-OH | IIDQ | 21 | 79 | semanticscholar.org |
| Fmoc-Leu-OH | IIDQ | 29 | 20 | semanticscholar.org |
DMT-MM
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a carbodiimide-based coupling reagent known for its ease of use and effectiveness in forming amide bonds. While DMT-MM has been utilized in various peptide synthesis protocols, including in THF:DMF mixtures googleapis.com, its performance with N-methylated amino acids can be variable. Research indicates that DMT-MM can achieve moderate to excellent conversions for coupling to N-methyl amine conjugates, even in challenging cases nih.gov. However, it has also been noted to be less effective for couplings onto specific N-methylated substrates, such as NMe-Val-DNA nih.gov. Despite these variations, DMT-MM remains a viable option for certain N-methylated peptide couplings.
COMU
COMU (1-[1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidato-bis(dimethylamino)]uronium hexafluorophosphate) is a uronium-based coupling reagent that offers high efficiency, comparable to reagents like HATU bachem.com. It is particularly noted for its safety profile, being a non-explosive alternative to HOBt- or HOAt-based reagents, and is well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS) bachem.com. COMU has also shown promise in aqueous conditions with DMF cosolvents for forming N-methyl amide bonds, performing better than some other reagents in these specific media nih.gov. Its ability to facilitate couplings of sterically hindered amino acids makes it a valuable tool for incorporating residues like this compound bachem.com.
Table 3: COMU and Other Reagents in Aqueous/Cosolvent Systems
| Fmoc-AA-OH | Substrate / Linker | Solvent System | Coupling Reagent | % Product | Reference |
| Fmoc-Leu-OH | NMe-Leu-DNA | Aqueous/DMF | COMU | 60 | nih.gov |
| Fmoc-Leu-OH | NMe-Leu-DNA | Aqueous/DMF | HATU | 0 | nih.gov |
| Fmoc-Leu-OH | NMe-Leu-DNA | Aqueous/DMF | EEDQ | 0 | nih.gov |
| Fmoc-Leu-OH | NMe-Leu-DNA | Aqueous/DMF | IIDQ | 0 | nih.gov |
Impact of Solvent Systems on Coupling Efficiency
The choice of solvent system plays a critical role in overcoming the steric challenges posed by N-methylated amino acids. Different solvent environments can influence reagent solubility, reaction kinetics, and the propensity for side reactions.
Aqueous and Micellar Conditions
Aqueous and micellar solvent systems have been explored as greener alternatives to traditional organic solvents for peptide synthesis, including couplings involving N-methylated amino acids nih.govacs.org. Micelles, formed by surfactants like TPGS-750-M, can concentrate hydrophobic reagents and substrates, potentially enhancing reaction efficiency by creating localized microenvironments. Studies have demonstrated that BTC can effectively mediate N-methyl amide bond formation in both aqueous/cosolvent and micellar conditions, achieving significant conversions nih.govacs.org. However, the efficiency can be substrate-dependent, with some N-methylated amino acids performing better in one system over the other nih.gov. While micellar conditions offer potential benefits, they may not always outperform optimized cosolvent systems, especially when considering the formation of side products with certain reagents like EEDQ/IIDQ nih.govacs.org.
Cosolvent Systems (e.g., DMF, THF, NMP, DMSO)
Traditional polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) remain the solvents of choice for many standard SPPS protocols tandfonline.comacs.org. However, mixtures involving tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and triethyl phosphate (B84403) (TEP) have also been investigated for their efficacy in coupling N-methylated amino acids nih.govtandfonline.comacs.orgresearchgate.net.
For instance, THF in combination with water has been successfully employed in BTC-mediated couplings of N-methylated amino acids nih.gov. The ratio of THF to water, along with the presence of a base like diisopropylethylamine (DIPEA), significantly impacts coupling efficiency, with higher THF concentrations and the addition of DIPEA generally leading to improved conversions nih.gov. DMSO, often used in conjunction with other solvents like TEP or 2-Me-THF, is also recognized for its role in SPPS, influencing polarity and viscosity which are critical for reagent solubility and resin swelling tandfonline.comacs.orgresearchgate.net. The selection of an appropriate cosolvent system is paramount for optimizing the coupling of this compound, balancing the need for reagent solubility with the minimization of side reactions.
Table 4: Impact of Cosolvent Systems on Coupling Efficiency
| Fmoc-AA-OH | Solvent System | Coupling Reagent | Base | % Product | Reference |
| Fmoc-Leu-OH | THF:Water (2:1) | BTC | DIPEA | 87 | nih.gov |
| Fmoc-Leu-OH | THF:Water (1:1) | BTC | DIPEA | 66 | nih.gov |
| Fmoc-Leu-OH | THF:Water (2:1) | BTC | No DIPEA | 71 | nih.gov |
| Fmoc-Leu-OH | THF:DMF (9:1) | DMT-MM | DIPEA | 85 | googleapis.com |
| Fmoc-Leu-OH | THF:DMF (9:1) | COMU | N/A | 60 | nih.gov |
Compound List
This compound: (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
BTC: Bis(trichloromethyl)carbonate
Collidine: 2,4,6-collidine
EEDQ: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
IIDQ: N-Isopropoxycarbonyl-2-isopropoxy-1,2-dihydroquinoline
DMT-MM: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
COMU: 1-[1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidato-bis(dimethylamino)]uronium hexafluorophosphate (B91526)
DMF: N,N-dimethylformamide
THF: Tetrahydrofuran
NMP: N-Methylpyrrolidone
DMSO: Dimethyl sulfoxide
HATU: O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
HOAt: 1-hydroxy-7-azabenzotriazole (B21763)
HBTU: O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
HOBt: 1-hydroxybenzotriazole (B26582)
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
DIPEA: N,N-Diisopropylethylamine
TPGS-750-M: Tocopherol poly(ethylene glycol) succinate (B1194679)
TEP: Triethyl phosphate
NBP: N-butylpyrrolidone
Conformational Implications of N Methylleucine Within Peptides
Stereochemical Considerations and Diastereomer Effects
The presence of a methyl group on the nitrogen atom of the amino acid residue introduces specific stereochemical considerations. Leucine (B10760876) itself is a chiral amino acid, existing as L-leucine (the naturally occurring form) and D-leucine. When leucine is N-methylated, it becomes N-methyl-L-leucine (N-Me-L-Leu) and N-methyl-D-leucine (N-Me-D-Leu). These stereoisomers can be incorporated into peptide chains, and their specific configurations can lead to distinct outcomes in terms of peptide structure and biological function.
Differentiation of D- and L-N-methylleucine in Peptides
Both D- and L-enantiomers of N-methylleucine can be synthesized and incorporated into peptides using standard peptide synthesis methodologies, although coupling N-methylated amino acids can present challenges due to steric hindrance scielo.org.mxsci-hub.se. The differentiation between D-N-Me-Leu and L-N-Me-Leu within a peptide sequence is crucial for understanding structure-activity relationships. While analytical methods like chiral chromatography or NMR spectroscopy can distinguish between diastereomers if present, the primary impact of this stereochemical difference lies in how each isomer influences the peptide's three-dimensional structure and its interaction with biological targets. For instance, natural products like grassypeptolides D and E, which are diastereomers differing in the stereochemistry of their N-methylleucine residues, exhibit different cytotoxic activities, underscoring the importance of stereochemical configuration mdpi.comnih.gov. The presence of D-amino acids, including D-N-methylleucine, has also been noted in various peptide sequences, contributing to altered properties such as enhanced serum stability mdpi.comgoogle.comgoogle.com.
Impact on Conformational Propensities and Biological Activity
The N-methylation of leucine significantly impacts peptide conformation and, consequently, biological activity. The replacement of the amide N-H group with a methyl group eliminates a key hydrogen bond donor site, thereby disrupting the peptide's ability to form typical secondary structures like α-helices and β-sheets that rely on inter- or intramolecular hydrogen bonds scielo.org.mxmdpi.commerckmillipore.comresearchgate.netnih.gov. This modification also introduces steric bulk around the peptide bond, influencing dihedral angles and restricting the conformational space available to the peptide backbone nsf.govresearchgate.netescholarship.org.
Conformational Propensities: N-methylation generally increases peptide rigidity. Studies suggest that N-methylated amino acids can enhance the propensity of peptides to adopt turn conformations, sometimes favoring cis-amide bonds merckmillipore.comresearchgate.net. The steric hindrance introduced by the methyl group can lead to specific conformational preferences, often resulting in more defined or constrained structures compared to their non-methylated counterparts researchgate.netresearchgate.netescholarship.org. For example, research on N-methylated amino acid analogs has shown alterations in secondary structure content, with a reduction in helical content and an increase in β-sheet or turn structures mdpi.com. The precise conformational effect is highly dependent on the position of the N-methylated residue within the peptide sequence and the nature of adjacent amino acids researchgate.netnih.gov.
Table 1: Conformational Impact of N-Methylamino Acid Incorporation (Illustrative Example) This table demonstrates the general principle of how N-methylation can alter secondary structure composition, using data from a study involving N-methylphenylalanine as an example of the conformational changes induced by N-methylation.
| Peptide/Modification | Secondary Structure Component | Change (%) | Reference |
| Parent Peptide (e.g., TA4) | Helical Content | Baseline | mdpi.com |
| β-sheet/Turn Content | Baseline | mdpi.com | |
| Unordered Content | Baseline | mdpi.com | |
| N-Methylated Analog (e.g., TA4(NMePhe)) | Helical Content | -9% (36% -> 27%) | mdpi.com |
| β-sheet/Turn Content | +6% (27% -> 33%) | mdpi.com | |
| Unordered Content | +3% (37% -> 40%) | mdpi.com |
Note: This table uses N-methylphenylalanine as an example to illustrate the type of conformational changes N-methylation can induce, as direct quantitative conformational data specifically for N-methylleucine was not extensively detailed in the provided snippets.
Biological Activity and Stability: The conformational rigidity and altered hydrogen bonding patterns imparted by N-methylation often translate to improved pharmacokinetic properties. N-methylated peptides generally exhibit enhanced resistance to proteolytic degradation, leading to increased in vivo half-lives and improved membrane permeability scielo.org.mxsci-hub.semerckmillipore.comresearchgate.netnih.gov. This increased stability can be substantial, with some N-methylated peptides showing over 1000-fold greater resistance to proteases like trypsin compared to their native counterparts nih.gov.
Furthermore, N-methylation can modulate biological activity by influencing target binding affinity and selectivity. While sometimes disrupting binding due to conformational changes that clash with receptor sites nih.gov, N-methylation can also enhance activity by stabilizing a bioactive conformation or increasing selectivity for specific targets researchgate.netnih.gov. For example, N-methylation of leucine residues in Gramicidin S analogs led to reduced hemolytic activity and increased selectivity indices, suggesting a dissociation of antimicrobial and cytotoxic effects nih.gov. The stereochemistry of N-methylleucine also plays a critical role; for instance, diastereomeric N-methylleucine-containing peptides have shown differential cytotoxicity, highlighting the importance of the D- or L-configuration in determining biological outcomes mdpi.comnih.gov.
Table 2: Impact of N-Methylleucine on Peptide Stability and Biological Activity This table summarizes findings on the effects of N-methylleucine incorporation on peptide stability and various biological activities.
| Peptide/Modification | Property Measured | Value/Change | Reference |
| Gramicidin S (GS) | Antimicrobial Activity | Baseline | oup.com |
| [3-N-MeLeu]-GS | Antimicrobial Activity | Almost as active as GS | oup.com |
| [3,3'-di-N-MeLeu]-GS | Antimicrobial Activity | Almost as active as GS | oup.com |
| GS | Hemolytic Effect (HC50) | Baseline | nih.gov |
| GS with N-MeLeu at internal H-bonded Leu | Hemolytic Effect (HC50) | Increased fivefold (reduced hemolysis) | nih.gov |
| GS | Selectivity Index | Baseline | nih.gov |
| GS with N-MeLeu (β-strand) + N-MeAla (β-turn) | Selectivity Index | Fourfold increase | nih.gov |
| Parent Peptide | Proteolytic Resistance (Trypsin) | Baseline (e.g., t½) | nih.gov |
| Peptide with N-MeLeu (e.g., N-Me-L8) | Proteolytic Resistance (Trypsin) | >1000-fold increase | nih.gov |
| Non-N-methylated Tetracyclopeptide | Antifungal Activity (MIC) | Baseline | semanticscholar.org |
| N-methylated Tetracyclopeptide | Antifungal Activity (MIC) | Improved | semanticscholar.org |
| Grassypeptolide D (contains N-Me-d-Leu) | Cytotoxicity (HeLa) | ~1.5-fold less cytotoxic than Grassypeptolide E | mdpi.comnih.gov |
| Grassypeptolide E (contains N-Me-l-Leu) | Cytotoxicity (HeLa) | ~1.5-fold more cytotoxic than Grassypeptolide D | mdpi.comnih.gov |
Compound List:
Fmoc-N-Me-Leu-OH
N-methylleucine (N-Me-Leu)
L-leucine
D-leucine
N-methyl-L-leucine (N-Me-L-Leu)
N-methyl-D-leucine (N-Me-D-Leu)
Gramicidin S (GS)
N-methylphenylalanine (NMePhe)
Grassypeptolide D
Grassypeptolide E
Spectroscopic and Computational Analyses of Fmoc N Me Leu Oh Containing Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the conformational analysis of peptides in solution, providing insights into their three-dimensional structure and dynamics. chemicalbook.com For peptides incorporating Fmoc-N-Me-Leu-OH, NMR studies are crucial for defining the local and global conformational preferences induced by the N-methyl group.
Assignment of Resonances and Conformational Delineation
The initial and most critical step in the NMR analysis of an this compound-containing peptide is the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances. This is typically achieved through a combination of two-dimensional (2D) NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).
The ¹H NMR spectrum of a peptide containing this compound will exhibit characteristic signals for the Fmoc protecting group, the N-methyl group, and the leucine (B10760876) side chain. The aromatic protons of the fluorenyl group typically resonate in the downfield region, between 7.2 and 7.8 ppm. The N-methyl group introduces a singlet peak, usually found in the range of 2.7 to 3.1 ppm. The leucine side-chain protons (β, γ, and δ) will appear in the aliphatic region of the spectrum (approximately 0.8 to 1.7 ppm).
The ¹³C NMR spectrum will similarly show distinct signals for the different carbon environments within the molecule. The carbonyl carbon of the leucine residue and the urethane carbonyl of the Fmoc group are expected in the 170-176 ppm and 155-157 ppm regions, respectively. The aromatic carbons of the Fmoc group will resonate between 120 and 145 ppm, while the aliphatic carbons of the leucine side chain and the N-methyl group will be found in the upfield region.
The N-methylation of a peptide bond can lead to the presence of both cis and trans conformers, which are often in slow exchange on the NMR timescale. This can result in the doubling of some NMR signals, providing direct evidence of this conformational heterogeneity. The ratio of the integrals of these doubled peaks can be used to quantify the populations of the cis and trans isomers.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in a Peptide Context
| Proton | Expected Chemical Shift (ppm) |
| Fmoc aromatic | 7.2 - 7.8 |
| Fmoc CH, CH₂ | 4.2 - 4.5 |
| Leucine α-CH | 4.0 - 4.5 |
| N-CH₃ | 2.7 - 3.1 |
| Leucine β-CH₂ | 1.5 - 1.7 |
| Leucine γ-CH | 1.4 - 1.6 |
| Leucine δ-CH₃ | 0.8 - 1.0 |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound in a Peptide Context
| Carbon | Expected Chemical Shift (ppm) |
| Leucine C=O | 170 - 176 |
| Fmoc C=O | 155 - 157 |
| Fmoc aromatic | 120 - 145 |
| Fmoc CH, CH₂ | 47 - 68 |
| Leucine α-C | 58 - 62 |
| N-CH₃ | 30 - 35 |
| Leucine β-C | 40 - 43 |
| Leucine γ-C | 24 - 26 |
| Leucine δ-C | 21 - 24 |
Analysis of Peptide NH Proton Chemical Shifts
While the this compound residue itself lacks an amide proton, the chemical shifts of the amide protons of adjacent amino acid residues are highly sensitive to their local environment and involvement in hydrogen bonding. The temperature dependence of these NH proton chemical shifts can be used to identify intramolecular hydrogen bonds, which are key elements of stable secondary structures like β-turns and helices.
A small temperature coefficient (typically less than -3 ppb/K) for an amide proton is indicative of its participation in a hydrogen bond, as it is shielded from the solvent. Conversely, a large temperature coefficient (greater than -4.5 ppb/K) suggests that the proton is solvent-exposed. By analyzing the temperature coefficients of the amide protons flanking the N-methylated leucine residue, one can infer the conformational constraints imposed by this modification on the peptide backbone.
Determination of Vicinal Coupling Constants
Three-bond scalar couplings (³J-couplings) between protons provide valuable information about the dihedral angles that define the peptide backbone and side-chain conformations. The Karplus equation relates the magnitude of the vicinal coupling constant to the intervening torsional angle.
NOESY NMR for Stereochemical and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). The intensities of the NOE cross-peaks are inversely proportional to the sixth power of the distance between the interacting protons, providing a set of distance restraints that can be used to calculate the three-dimensional structure of the peptide.
In the context of an this compound-containing peptide, NOESY experiments are essential for:
Determining the local conformation around the N-methylated residue: Key NOEs include those between the N-methyl protons and the α-proton of the same residue, as well as with protons on the preceding residue. These interactions are critical for defining the ψ torsion angle.
Identifying the cis/trans isomerization of the peptide bond: Distinct NOE patterns are observed for the cis and trans conformations of the peptide bond preceding the N-methylated residue. For instance, a strong NOE between the α-proton of a residue and the N-methyl protons of the following residue is indicative of a trans peptide bond.
The set of distance restraints derived from the NOESY spectrum, in conjunction with dihedral angle restraints from coupling constants, can be used as input for molecular modeling programs to generate a family of structures representing the conformational ensemble of the peptide in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for the characterization of peptides, providing precise information about their molecular weight and sequence. High-resolution mass spectrometry is particularly valuable for confirming the elemental composition of synthetic peptides.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a soft ionization technique that allows for the accurate mass determination of intact molecules with high precision. For a peptide containing this compound, HRESIMS is used to confirm its successful synthesis and purity.
The expected output of an HRESIMS analysis would be the detection of the protonated molecule [M+H]⁺, as well as other common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The high resolution of the measurement allows for the determination of the experimental mass to within a few parts per million (ppm) of the theoretical exact mass, which provides unambiguous confirmation of the elemental composition. For this compound (C₂₂H₂₅NO₄), the theoretical exact mass is 367.1784.
Tandem mass spectrometry (MS/MS) experiments can also be performed to further confirm the peptide sequence. In these experiments, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of N-methylated peptides can be complex, but it provides valuable sequence information and can help to pinpoint the location of the N-methylated residue within the peptide chain.
Table 3: Theoretical Exact Masses of Common Adducts of this compound (C₂₂H₂₅NO₄)
| Adduct | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 368.1856 |
| [M+Na]⁺ | 390.1676 |
| [M+K]⁺ | 406.1415 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of peptides synthesized using this compound. This technique allows for the separation, detection, and identification of the target peptide from complex mixtures, such as those resulting from solid-phase peptide synthesis (SPPS).
In a typical LC-MS setup, the peptide mixture is first separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient elution, commonly with water and acetonitrile containing a small percentage of an acid like formic acid or trifluoroacetic acid, is employed to resolve the peptide of interest from impurities and deletion sequences. The presence of the N-methyl group on the leucine residue can subtly alter the peptide's hydrophobicity and, consequently, its retention time compared to its non-methylated counterpart.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft method that generates multiply charged ions of the intact peptide molecule with minimal fragmentation. The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions, allowing for the confirmation of the peptide's molecular weight. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized peptide containing the N-Me-Leu residue.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | Separates peptide from impurities based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the peptide. |
| Gradient | 5-95% B over 30 minutes | Gradually increases hydrophobicity to elute peptides of varying polarities. |
| Flow Rate | 0.3 mL/min | Controls the speed of separation and elution. |
| Ionization Source | Electrospray Ionization (ESI) | Generates multiply charged gas-phase ions of the peptide. |
| Mass Analyzer | Orbitrap, TOF, or Quadrupole | Measures the mass-to-charge ratio (m/z) of the ions. |
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of the peptide, including the precise location of the N-Me-Leu residue. In an MS/MS experiment, the precursor ion corresponding to the target peptide is isolated, subjected to fragmentation, and the resulting fragment ions are analyzed. Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion's kinetic energy is increased, causing it to collide with neutral gas molecules and break apart, primarily at the peptide amide bonds.
This fragmentation process generates a series of characteristic ions known as b- and y-ions. Cleavage of the amide bond results in a b-ion if the charge is retained on the N-terminal fragment and a y-ion if the charge is retained on the C-terminal fragment. The presence of an N-methyl group on the leucine residue introduces a mass shift of +14 Da (for the additional CH₂) compared to a standard leucine residue. This mass shift is observable in all fragment ions that contain the N-Me-Leu residue. For instance, if N-Me-Leu is the i-th residue from the N-terminus, the bᵢ, bᵢ₊₁, etc., ions will show this +14 Da shift, as will the yₙ₋ᵢ₊₁, yₙ₋ᵢ, etc., ions (where n is the total number of residues). This specific pattern of mass shifts in the MS/MS spectrum provides definitive evidence for the incorporation and location of N-methyl-leucine within the peptide sequence. In some cases, N-methylation can also influence fragmentation pathways, potentially leading to methyl group migration or characteristic neutral losses under certain conditions.
| Fragment Type | Description | Mass Shift with N-Me-Leu |
|---|---|---|
| b-ions | N-terminal fragments resulting from amide bond cleavage. | A +14 Da mass increase for any b-ion containing the N-Me-Leu residue. |
| y-ions | C-terminal fragments resulting from amide bond cleavage. | A +14 Da mass increase for any y-ion containing the N-Me-Leu residue. |
| Immonium Ions | Small fragment ions characteristic of a specific amino acid residue. | The immonium ion for N-Me-Leu would appear at m/z 100.12, compared to m/z 86.10 for Leucine. |
Marfey's Method for Absolute Configuration Assignment
The stereochemistry of amino acids is crucial for the biological activity of peptides. Marfey's method is a well-established analytical technique used to determine the absolute configuration (D or L) of amino acids, including N-methylated residues like N-Me-Leu.
The procedure involves three main steps:
Acid Hydrolysis: The peptide containing the this compound residue is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl) at high temperature. This step cleaves all amide bonds.
Derivatization: The resulting amino acid mixture is then derivatized with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. The L-FDAA reacts with the primary or secondary amine of the amino acids to form diastereomeric adducts. If the N-Me-Leu in the peptide was the L-enantiomer, it will form the L-FDAA-N-Me-L-Leu diastereomer. If it was the D-enantiomer, it will form the L-FDAA-N-Me-D-Leu diastereomer.
LC-MS Analysis: These diastereomers, which have different physical properties, can be separated by RP-HPLC. The elution order of the diastereomers is consistent; typically, the L-FDAA derivative of a D-amino acid elutes earlier than the L-FDAA derivative of the corresponding L-amino acid. By comparing the retention time of the derivative from the peptide hydrolysate to the retention times of authentic standards (L-FDAA-N-Me-L-Leu and L-FDAA-N-Me-D-Leu), the absolute configuration of the N-methyl-leucine residue in the original peptide can be unambiguously assigned. The use of mass spectrometry for detection provides high sensitivity and specificity.
Computational Chemistry and Molecular Modeling
Computational methods provide invaluable insights into the structural and dynamic properties of peptides containing this compound, complementing experimental data by offering an atomic-level understanding of its behavior.
Prediction of Solution Structures
The N-methylation of an amide bond introduces significant steric constraints and removes the hydrogen bond donor capability of the nitrogen atom, which drastically alters the peptide's conformational preferences. Computational techniques, particularly Density Functional Theory (DFT), are used to explore the potential energy surface of model dipeptides to understand these preferences.
A DFT study on N-acetyl-L-leucine-N'-methylamide, a model compound for an internal N-Me-Leu residue, revealed a highly flexible structure with 43 different stable conformations identified in the gas phase. The calculations showed that the most stable structures are characterized by extended (βL) and turn-like (γL) backbone conformations. When solvent effects were included in the calculations, the relative stability of the conformers changed, highlighting the importance of the environment in determining the peptide's solution structure. These theoretical predictions help rationalize experimental observations from techniques like NMR and provide a basis for designing peptides with specific three-dimensional structures.
| Conformer Type | Backbone Dihedral Angles (Φ, Ψ) | Relative Stability | Key Feature |
|---|---|---|---|
| βL (Extended) | ~ (-157°, 153°) | High (often most stable) | Forms an extended peptide chain. |
| γL (Inverse γ-turn) | ~ (-78°, 68°) | High | Characterized by an intramolecular hydrogen bond. |
| αL (α-helix) | ~ (-85°, -45°) | Moderate | Represents a right-handed helical turn. |
| εL (Polyproline II) | ~ (-75°, 150°) | Moderate | An extended, left-handed helical structure. |
Examination of N-methylation's Impact on Permeability
A primary motivation for incorporating N-Me-Leu into peptides is to improve their ability to cross biological membranes, a key factor for oral bioavailability. Computational modeling is used to understand the physical basis for this enhancement. N-methylation improves permeability through several mechanisms:
Reduction of Hydrogen Bond Donors: The substitution of the amide proton with a methyl group reduces the peptide's hydrogen bond donor count. This decreases the energetic penalty of moving the peptide from an aqueous environment into the hydrophobic lipid core of the cell membrane.
Conformational Rigidity: N-methylation restricts the rotation around the peptide backbone, reducing the number of available conformations. This pre-organization can lower the entropic cost of membrane permeation.
Promotion of "Chameleonic" Behavior: N-methylated peptides, particularly cyclic ones, can adopt conformations that shield their polar amide groups from the nonpolar membrane environment by forming internal hydrogen bonds, while exposing a lipophilic exterior. Molecular dynamics (GaMD) simulations have shown that N-methylation can increase the sampling of these membrane-compatible conformations.
Computational studies often model the peptide in different solvent environments (e.g., water vs. octanol) to simulate the transition from the aqueous extracellular space to the lipid membrane, providing predictions of permeability that can guide the design of more effective peptide drugs.
Analysis of Conformational States
The presence of the N-methyl group on the leucine residue has a profound effect on the local and global conformation of a peptide. Molecular dynamics (MD) simulations and DFT calculations are used to analyze these effects in detail.
Structure-Activity Relationship (SAR) Studies
The incorporation of N-methylated amino acids, facilitated by reagents such as this compound, is a pivotal strategy in structure-activity relationship (SAR) studies of bioactive peptides. nih.gov This modification allows researchers to systematically probe the functional role of backbone amide protons, local peptide conformation, and hydrogen bonding networks, which are critical for molecular recognition and biological activity. mdpi.com
The primary structural consequence of replacing a standard L-leucine residue with N-methyl-L-leucine is the removal of the amide (N-H) proton. This seemingly minor change has profound effects. It eliminates the ability of that residue to act as a hydrogen bond donor, which can destabilize or modify secondary structures like α-helices and β-sheets that are dependent on intramolecular hydrogen bonds. mdpi.com This disruption can lead to a decrease or complete loss of biological activity if a specific predefined conformation is required for target binding. For instance, in an SAR study on the depsipeptide antibiotic teixobactin, N-methylation at various positions, including leucine, generally had a negative effect on antimicrobial activity, which was attributed to conformational changes and a reduced ability to form active multimeric structures. mdpi.com
Conversely, N-methylation can confer several advantageous properties that are explored in SAR campaigns. One of the most significant benefits is enhanced stability against enzymatic degradation. The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in serum. mdpi.comnih.gov Furthermore, N-methylation can impact physicochemical properties, such as lipophilicity. An "N-methylation scan," where residues are systematically replaced with their N-methylated counterparts, can identify positions where this modification improves membrane permeability without significantly compromising biological activity. pnas.orgnih.gov In some cases, this modification has been shown to improve oral bioavailability. pnas.org
The effect of N-methylation can be highly context-dependent and sometimes leads to unexpected shifts in activity. A study on synthetic peptide modulators of a complement-system proteinase found that methylating the peptide at the scissile bond transformed it from an inhibitor of protein substrate cleavage into a more effective one. nih.gov However, for smaller peptide substrates, the same methylated peptide acted as a stimulator of enzymatic activity, demonstrating that the functional outcome of this modification can depend on the nature of the substrate. nih.gov These complex outcomes underscore the value of using this compound and similar reagents to generate diverse peptide analogs for comprehensive SAR analysis.
Table 1: Effects of N-Methylation on Peptide Activity and Properties in SAR Studies
| Original Peptide Class | N-Methylation Position | Target/Assay | Observed Effect of N-Methylation | Reference |
|---|---|---|---|---|
| Teixobactin (depsipeptide) | Leucine (various positions) | Antimicrobial Activity | Negative effect on activity, likely due to conformational change. | mdpi.com |
| Cyclic Hexapeptides | Exposed Amide NH | Membrane Permeability | Improved permeability and oral bioavailability without significant loss of bioactivity. | pnas.org |
| Complement Proteinase Substrate | Scissile Bond | Enzyme Activity | Enhanced inhibition of large protein substrate cleavage; stimulated cleavage of small peptide substrates. | nih.gov |
| Macrocyclic Peptide (NNMT Inhibitor) | Phenylalanine | Inhibitory Activity / Lipophilicity | Modest loss in inhibitory activity but a slight gain in lipophilicity. | nih.gov |
| Antimicrobial Lipopeptides | Various | Serum Stability | Enhanced stability in serum, increasing the percentage of remaining peptide after 1 hour. | mdpi.com |
Rational Design of Peptidomimetics
The rational design of peptidomimetics—small molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties—heavily relies on strategic chemical modifications, with N-methylation being a cornerstone technique. researchgate.net this compound serves as a key building block in this process, enabling the precise insertion of an N-methylated leucine residue during solid-phase peptide synthesis to engineer peptides with enhanced drug-like characteristics. mdpi.com The goal of creating peptidomimetics is to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low cell membrane permeability.
A primary driver for incorporating N-methyl-leucine into a peptide sequence is to confer resistance to proteolytic enzymes. nih.gov The N-alkyl group sterically shields the amide bond from the catalytic machinery of proteases, significantly extending the molecule's biological half-life. The natural product cyclosporine, a highly N-methylated cyclic peptide, is a classic example of a molecule that evades digestive proteases and achieves oral bioavailability, partly due to this extensive backbone modification. acs.org
Another critical aspect of rational design is the modulation of membrane permeability. Peptides often struggle to cross biological membranes due to their high density of hydrogen bond donors and acceptors in the backbone, which incurs a significant desolvation penalty. By replacing a leucine's N-H group with an N-CH₃ group, a hydrogen bond donor is removed, making the peptide more lipophilic and better able to enter the nonpolar environment of a lipid bilayer. pnas.orgacs.org This strategy can be used to create flexible peptidomimetics that can adopt different conformations, effectively "hiding" their polar backbone groups in nonpolar environments to facilitate passive diffusion across cell membranes. acs.org
Furthermore, N-methylation provides a powerful tool for conformational control. By restricting the rotational freedom around the peptide backbone, N-methylation can "lock" a peptide into its bioactive conformation—the specific three-dimensional shape required for binding to its biological target. rsc.org This pre-organization can lead to an entropic advantage in binding, potentially increasing both the affinity and selectivity of the peptidomimetic for its target receptor. pnas.org A practical application of this principle was demonstrated in the design of N-methylated tetrapeptides as inhibitors of the influenza A virus. In this work, this compound was used to synthesize a series of peptidomimetics, leading to the identification of a potent inhibitor with picomolar activity. mdpi.com
Table 2: Rationale for Using N-Methylation in Peptidomimetic Design
| Desired Property | Rationale for Improvement via N-Methylation | Reference |
|---|---|---|
| Proteolytic Stability | The N-methyl group provides steric hindrance, preventing enzymatic cleavage of the adjacent peptide bond. | nih.govacs.org |
| Membrane Permeability | Reduces the number of backbone hydrogen bond donors, lowering the energy penalty for desolvation when crossing lipid membranes. | pnas.orgacs.org |
| Oral Bioavailability | A combination of enhanced stability and improved permeability can lead to greater absorption after oral administration. | pnas.org |
| Receptor Affinity & Selectivity | Restricts conformational flexibility, potentially locking the peptide into its bioactive conformation for tighter and more specific target binding. | pnas.orgresearchgate.net |
Applications of Peptides Incorporating N Methylleucine
Development of Biologically Active Peptides
Antimicrobial Peptides
The incorporation of N-methylleucine (NMe-Leu) into antimicrobial peptides (AMPs) is a strategy employed to modulate their activity, selectivity, and stability. N-methylation of amino acid residues can influence the peptide's secondary structure, membrane interaction, and resistance to enzymatic degradation researchgate.netnih.govmdpi.commdpi.com. For instance, studies on Gramicidin S (GS) analogues have shown that replacing leucine (B10760876) with N-methylleucine can lead to improved selectivity indices, meaning enhanced antimicrobial activity with reduced hemolytic effects on human erythrocytes researchgate.netnih.gov. Similarly, derivatives of the antimicrobial peptide apidaecin (B1169063) incorporating N-methylleucine have demonstrated comparable or enhanced activity and proteolytic stability compared to their native counterparts nih.gov. The presence of N-methylated amino acids, including N-methylleucine, is also noted in natural antimicrobial compounds, suggesting their inherent role in conferring beneficial properties scilit.commdpi.comfrontiersin.org.
Table 1: Antimicrobial Peptides Incorporating N-Methylleucine
| Peptide/Analogue | Modification/Sequence Motif | Target Microbes | Observed Effect | Citation(s) |
| Gramicidin S (GS) Analogue | N-methylleucine at β-strand region | Various bacteria | Increased selectivity index (4-fold) | researchgate.netnih.gov |
| Apidaecin Analogue | N-methylleucine at 18th position | Bacteria | Maintained/improved antimicrobial activity and proteolytic stability | nih.gov |
| Globomycin (B1604857) | Contains N-methylleucine | Gram-positive bacteria | Cyclic peptide antibiotic | scilit.com |
Inhibitors of Protein-Protein Interactions
Peptides incorporating N-methylleucine have shown significant promise as inhibitors of protein-protein interactions (PPIs). The N-methylation of the peptide backbone can confer conformational rigidity, which is crucial for enhancing binding affinity and stability, thereby improving the efficacy of PPI inhibitors nih.govuq.edu.aursc.org. This structural constraint can also prevent the peptide from adopting protease-susceptible conformations, leading to increased resistance to degradation rsc.org. N-methylated peptides, or "meptides," act by binding to specific faces of aggregating proteins, thereby disrupting critical interactions nih.gov. This approach is valuable in designing peptidomimetics that can effectively interfere with the complex interfaces of PPIs, offering new avenues for therapeutic intervention upc.edufrontiersin.org.
Table 2: N-Methylleucine in Protein-Protein Interaction Inhibition
| Peptide/Analogue | Target PPI | Modification/Sequence Motif | Observed Effect | Citation(s) |
| Meptide | Aβ aggregation | N-methylation of backbone amides | Potent inhibitor of Aβ aggregation and toxicity | nih.govnih.gov |
| RIAD Peptidomimetics | AKAP/PKA interaction | N-methyl-leucine (NmL) incorporation | Increased stability in serum, retained specificity | researchgate.net |
Applications in Alzheimer's Disease Research (e.g., Aβ Fibrillogenesis Inhibition)
N-methylated peptides have emerged as potent inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease (AD) nih.govnih.govnih.gov. These modified peptides, often referred to as "meptides," can prevent the formation of Aβ fibrils and even disassemble existing aggregates nih.gov. The strategy involves incorporating N-methylated amino acids, such as N-methylleucine (mLeu), into peptide sequences that mimic known Aβ binding motifs, like the KLVFF sequence nih.govnih.govmdpi.com. The N-methyl group disrupts the hydrogen bonding required for β-sheet formation, thereby inhibiting the self-assembly process nih.govmdpi.comscholaris.ca. For example, a meptide containing N-methylleucine has demonstrated significant efficacy in preventing Aβ aggregation and reducing associated cytotoxicity nih.gov.
Table 3: N-Methylleucine in Alzheimer's Disease Research (Aβ Inhibition)
| Peptide/Analogue | Target | Modification/Sequence Motif | Observed Effect | Citation(s) |
| Aβ16–20m | Aβ peptide | Ac-Lys¹⁶-(Me)Leu¹⁷-Val¹⁸-(Me)Phe¹⁹-Phe²⁰-NH₂ | Prevents Aβ fibril formation, disassembles fibrils, reduces toxicity | nih.govnih.govnih.gov |
| Pseudo-peptides (e.g., SGB1, SGD1) | Aβ peptide | Incorporates N-methylleucine (MeLeu) | Inhibits Aβ aggregation, reduces toxicity | mdpi.comscholaris.ca |
Combinatorial Chemistry and Library Design
The synthesis of peptides incorporating N-methylleucine is facilitated by protected building blocks like Fmoc-N-Me-Leu-OH, enabling its integration into combinatorial libraries. This strategy allows for the generation of diverse peptide collections with modulated physicochemical properties, such as increased stability and altered conformational preferences mdpi.comacs.orguminho.pt. N-methylation can be achieved through various chemical synthesis methods, and ongoing research is exploring ribosomal strategies to improve the incorporation efficiency of N-methylated amino acids acs.orgpitt.edunih.govsemanticscholar.org. The ability to systematically introduce N-methylleucine into peptide sequences is critical for exploring structure-activity relationships and identifying novel therapeutic leads.
Table 4: N-Methylleucine in Peptide Synthesis and Library Design
| Building Block/Strategy | Incorporation Method | Resulting Peptide Property Modulation | Application Area | Citation(s) |
| This compound | Solid-Phase Peptide Synthesis (SPPS) | Enhanced stability, altered conformation | Combinatorial libraries, peptidomimetics | acs.orgpitt.edunih.gov |
| N-methylation of backbone amides | Chemical synthesis | Increased stability, reduced flexibility | Peptide optimization | nih.govupc.edunsf.gov |
| Ribosomal incorporation | Modified ribosomes, EF-P supplementation | Improved yields of N-methylated peptides | Peptide synthesis | acs.org |
Directed Evolution of Peptidomimetics
N-methylleucine serves as a valuable unnatural amino acid in the design of peptidomimetics. Peptidomimetics are peptide-like molecules engineered to mimic the structure and function of natural peptides while possessing improved pharmacological properties, such as enhanced stability against proteolysis and better cell permeability uminho.ptwikipedia.org. The incorporation of N-methylleucine can introduce conformational constraints, stabilize specific secondary structures like α-helices or β-sheets, and reduce the peptide's susceptibility to degradation upc.edunsf.govwikipedia.org. These modifications are essential for developing robust and effective therapeutic agents derived from peptide scaffolds.
Screening for Novel Therapeutic Leads
The combinatorial synthesis of peptides incorporating N-methylleucine provides a powerful platform for screening and identifying novel therapeutic leads. By systematically varying peptide sequences and incorporating N-methylleucine, researchers can generate libraries of compounds with diverse biological activities. These libraries can then be screened against various targets, such as pathogens or disease-associated proteins, to discover molecules with desired therapeutic effects. The enhanced stability and modulated activity conferred by N-methylation make these peptides attractive candidates for drug discovery programs mdpi.comnih.govsemanticscholar.org.
Role in Natural Product Synthesis and Characterization
N-methylleucine is a component of several biologically active natural products, underscoring its importance in nature's chemical repertoire. For example, it is found in the cyclic peptide antibiotic globomycin scilit.com, the lipopeptide kanamienamide mdpi.com, and cyclomarins mdpi.com. In these natural compounds, N-methylation often contributes to unique structural features and potent bioactivities, including antimicrobial and cytotoxic effects mdpi.comfrontiersin.orgnih.gov. The presence of N-methylleucine in molecules like vancomycin (B549263) and cyclosporine A also highlights its role in conferring potency and stability to important therapeutic agents uminho.ptnsf.gov. Understanding the synthesis and function of these natural products provides valuable insights into the design of novel synthetic peptides.
Table 5: Natural Products Containing N-Methylleucine
| Natural Product | Class | Source | Role of N-Methylleucine | Citation(s) |
| Globomycin | Cyclic Peptide Antibiotic | Marine bacteria | Component of antibiotic structure | scilit.com |
| Kanamienamide | Lipopeptide | Cyanobacteria | Component of structure, contributes to bioactivity | mdpi.com |
| Cyclomarins | Cyclopeptide | Marine bacteria | Component of structure, involved in anti-TB activity | mdpi.com |
| Vancomycin | Glycopeptide Antibiotic | Amycolatopsis orientalis | N-terminal residue, contributes to potency and binding | uminho.pt |
| Cyclosporine A | Cyclic Peptide | Fungal metabolite | Contributes to oral availability and conformational stability | nsf.gov |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids, such as N-methyl-leucine, can be challenging due to the increased steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions. pnas.org While the use of commercially available Fmoc-N-Me-Leu-OH streamlines this process in solid-phase peptide synthesis (SPPS), research continues to focus on developing more robust and efficient synthetic methods. nih.govnih.gov
Future research is directed towards:
Improved Coupling Reagents: The development of novel coupling reagents that can overcome the steric challenges associated with N-methylated residues is a key area of investigation. These reagents aim to increase coupling efficiency, reduce reaction times, and minimize racemization.
On-Resin N-Methylation: While the use of pre-formed Fmoc-N-methylated amino acids is common, on-resin methylation techniques offer flexibility. nih.gov The "on-resin" method involves the methylation of the amide nitrogen after the amino acid has been incorporated into the growing peptide chain on the solid support. nih.gov A common approach is the Miller and Scanlan method, which uses an ortho-nitrobenzenesulfonyl (o-nosyl) protecting group to acidify the amine hydrogen, making it susceptible to methylation. nih.gov
Microwave-Assisted Synthesis: The application of microwave energy to peptide synthesis has been shown to accelerate coupling and deprotection steps, which can be particularly beneficial for sterically hindered residues like N-methylated amino acids. nih.gov
Greener Synthetic Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of less hazardous solvents and reagents, as well as developing more atom-economical reactions. researchgate.net A method for synthesizing Fmoc-N-methyl-α-amino acids using a Lewis acid-catalyzed reductive opening of an oxazolidinone ring has been reported as a more environmentally benign approach. researchgate.net
A notable development is the Biron−Kessler method for solid-phase N-methylation, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) group to protect the α-amino group, facilitating methylation. mdpi.com Another innovative approach involves using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the synthesis of Fmoc-N-Me-AA-OH. mdpi.com
Advanced Spectroscopic Techniques for Conformational Analysis in Complex Environments
The introduction of an N-methyl group on a peptide backbone significantly influences its conformational preferences by removing the amide proton, a hydrogen bond donor. This alteration can lead to peptides with increased metabolic stability and membrane permeability. ub.edu Understanding the three-dimensional structure of these modified peptides is crucial for rational drug design.
Emerging research in this area includes:
Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the solution-state conformation of N-methylated peptides. Future advancements will likely focus on applying these techniques in more biologically relevant environments, such as in the presence of lipid membranes or target proteins. Amide temperature coefficients measured by NMR are also being used to identify exposed amides in cyclic peptides, guiding N-methylation for improved membrane permeability. pnas.org
X-ray Crystallography: While obtaining high-quality crystals of peptides can be challenging, X-ray crystallography provides unparalleled atomic-level detail of the solid-state conformation. Future efforts will concentrate on developing new crystallization strategies for N-methylated peptides and their complexes with biological targets.
Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the secondary structure of peptides. Advanced methods, such as two-dimensional infrared (2D-IR) spectroscopy, can provide dynamic information about conformational changes on very fast timescales.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing valuable information about the gas-phase conformation of peptides. It is particularly useful for analyzing complex mixtures and for studying non-covalent interactions.
Translational diffusion measurements using pulsed field gradient NMR have been employed to study the solution properties of peptides containing N-methyl-leucine. nih.gov
Integration of Computational Design with Experimental Synthesis for N-Methylated Peptide Development
The synergy between computational modeling and experimental synthesis is becoming increasingly important in the development of novel peptides with desired properties. nih.govacs.org This integrated approach allows for the rational design of N-methylated peptides with enhanced activity, selectivity, and pharmacokinetic profiles.
Key areas of development include:
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational landscape of N-methylated peptides, providing insights into their flexibility and preferred structures. nih.gov These simulations can guide the design of peptides that are pre-organized into a bioactive conformation, reducing the entropic penalty of binding to a target.
Structure-Based Drug Design: When the three-dimensional structure of a target protein is known, computational docking can be used to predict how N-methylated peptides will bind. This information can be used to design peptides with improved binding affinity and selectivity.
De Novo Peptide Design: Advanced computational algorithms can design novel N-methylated peptide sequences from scratch to bind to a specific target or to have a particular function. acs.org These designed sequences can then be synthesized and experimentally validated.
Machine Learning and AI: The use of machine learning and artificial intelligence is poised to revolutionize peptide design. These methods can learn complex structure-activity relationships from large datasets and generate novel peptide candidates with a higher probability of success.
For example, computer modeling combining simulated annealing and molecular dynamics has been used to design CREKA peptide analogs with N-methylated residues to enhance the stability of their bioactive conformation. nih.gov
Exploration of N-Methylleucine in Macrocyclic and Constrained Peptide Architectures
Future research directions include:
Novel Cyclization Strategies: The development of new and efficient methods for peptide macrocyclization is crucial. princeton.edu This includes exploring different types of chemical linkages to form the cyclic backbone. A method for the decarboxylative macrocyclization of peptides using photoredox catalysis has been shown to be effective for sequences containing N-methylated residues. princeton.edu
Stapled Peptides: "Stapling" involves introducing a synthetic brace to lock a peptide into a specific secondary structure, often an alpha-helix. Incorporating N-methyl-leucine into stapled peptides can further enhance their stability and cell permeability.
Combinatorial Libraries: The synthesis and screening of large combinatorial libraries of N-methylated macrocyclic peptides using techniques like mRNA display is a powerful approach for discovering new drug leads. nii.ac.jpnih.gov The Random non-standard Peptides Integrated Discovery (RaPID) platform, for instance, allows for the creation of vast libraries of macrocycles incorporating non-canonical amino acids. nii.ac.jp
Hybrid Molecules: The combination of N-methylated peptide fragments with small molecules to create hybrid structures is an emerging strategy to access novel chemical space and create compounds with unique properties. rsc.orgresearchgate.net
Translational Research and Clinical Applications of this compound Derived Compounds
The ultimate goal of research involving this compound is the development of new therapeutic agents and other clinically relevant compounds. chemimpex.comchemimpex.comresearchgate.net The enhanced drug-like properties of N-methylated peptides make them attractive candidates for a wide range of diseases.
Future prospects in this area are:
Oncology: Many anticancer peptides are being developed, and the incorporation of N-methyl-leucine can improve their stability and efficacy. chemimpex.comresearchgate.net Galaxamide, a marine cyclopeptide, and its analogs containing N-methylated amino acids have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. researchgate.netmdpi.com
Infectious Diseases: N-methylated peptides are being investigated as novel antimicrobial and antiviral agents. nih.govresearchgate.net Their increased resistance to proteolytic degradation is a significant advantage in this context. Macrocyclic peptides containing N-methyl-leucine have been identified as noncompetitive inhibitors of the Zika virus protease. nih.gov
Metabolic Disorders: Peptide-based drugs are already used to treat metabolic diseases like diabetes. N-methylation offers a strategy to develop next-generation therapeutics with improved pharmacokinetic profiles. chemimpex.com
Neurological Disorders: Neuropeptides play crucial roles in the nervous system, and their N-methylated analogs are being explored for the treatment of various neurological conditions. chemimpex.com
Drug Delivery: The enhanced membrane permeability of some N-methylated peptides makes them potential candidates for drug delivery systems, capable of carrying therapeutic payloads across cell membranes.
While the path from a chemical building block to a clinical application is long and complex, the unique properties conferred by the N-methyl-leucine moiety position this compound as a key component in the future of peptide-based drug discovery and development. chemimpex.comchemimpex.com
Q & A
Q. What are the key experimental parameters for synthesizing Fmoc-N-Me-Leu-OH with high purity?
this compound is synthesized via reductive alkylation using triethylsilane (TES) and trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C, achieving an 88% yield . Critical parameters include:
- Strict control of reaction temperature (20°C ± 2°C).
- Use of anhydrous DCM to prevent side reactions.
- Purification via flash chromatography (eluent: hexane/ethyl acetate gradient) to remove unreacted Fmoc-protected intermediates. Characterization by -NMR and HPLC (≥90% purity) confirms structural integrity .
Q. How does N-methylation of leucine impact peptide synthesis workflows?
N-methylation reduces hydrogen-bonding capacity, altering peptide secondary structures (e.g., disrupting α-helix formation). This modification is critical for designing protease-resistant peptides. Key considerations:
- Use of oxyma/DIC coupling agents to enhance coupling efficiency for sterically hindered N-methylated residues.
- Extended coupling times (≥2 hours) to compensate for reduced nucleophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for N-methylated leucine-containing peptides?
Discrepancies in cytotoxicity data (e.g., IC values) may arise from differences in cell-line specificity or peptide solubility. For example:
| Compound | MCF-7 IC (μM) | HUVEC IC (μM) |
|---|---|---|
| Z-3 | 12.4 ± 1.2 | 48.7 ± 3.5 |
| Z-6 | 8.9 ± 0.7 | 52.1 ± 4.1 |
| Source: Zhou et al. (Table 1) |
- Validate solubility using dynamic light scattering (DLS) to rule out aggregation artifacts.
- Cross-reference with orthogonal assays (e.g., apoptosis markers) to confirm mechanism-specific effects .
Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
N-methylation introduces steric hindrance, requiring protocol adjustments:
Q. How does this compound influence the pharmacokinetic profile of therapeutic peptides?
N-methylation enhances metabolic stability by:
- Reducing renal clearance via increased lipophilicity (logP: 3.2 for this compound vs. 2.1 for non-methylated analogs).
- Blocking protease cleavage sites (e.g., chymotrypsin). In vivo studies in rodent models show a 2.3-fold increase in plasma half-life compared to non-methylated counterparts .
Methodological Guidelines
Q. What analytical techniques are essential for characterizing this compound in complex matrices?
- LC-MS/MS: Quantify trace impurities (e.g., deprotected leucine) using a C18 column and 0.1% formic acid gradient.
- Circular Dichroism (CD): Assess conformational changes in peptides by monitoring ellipticity at 222 nm (α-helix signature) .
Q. How should researchers handle discrepancies between computational predictions and experimental data for N-methylated peptides?
- Re-evaluate force fields (e.g., AMBER vs. CHARMM) to account for N-methylation’s torsional effects.
- Validate docking poses with mutagenesis studies (e.g., alanine scanning) .
Data Interpretation and Reporting
Q. What criteria define robust structure-activity relationship (SAR) studies for N-methylated peptides?
- Include ≥3 analogs with systematic variations (e.g., positional isomerism, substituent effects).
- Report IC values with standard deviations across triplicate experiments.
- Use pharmacophore modeling to correlate steric/electronic properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
